molecular formula C22H28N2O2 B2397850 N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1211241-43-8

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2397850
CAS No.: 1211241-43-8
M. Wt: 352.478
InChI Key: SLGKACMLSKQDTL-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 4-(tert-butyl)benzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butyl)phenyl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide
  • N-(4-(tert-butyl)phenyl)-3-(4-chlorophenyl)pyrrolidine-1-carboxamide
  • N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGKACMLSKQDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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